molecular formula C10H22BNO2Si B8196745 (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane

(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane

Cat. No.: B8196745
M. Wt: 227.19 g/mol
InChI Key: OIZDHLXQPPZNRT-ONNFQVAWSA-N
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Description

(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane ( 774597-13-6) is a sophisticated organoboron reagent with a molecular formula of C10H22BNO2Si and a molecular weight of 227.18 g/mol . This compound is primarily valued in organic synthesis as a key intermediate for the development and production of active pharmaceutical ingredients (APIs) and complex molecules . Its structure incorporates both a dioxazaborocane ring and an allylsilane group, making it a versatile precursor for controlled carbon-carbon bond formation, particularly in conjugate addition reactions that require high regio- and stereoselectivity . The trimethylsilylallyl moiety is a key functional group that can undergo further transformations, enhancing the molecular complexity of target compounds . Researchers utilize this reagent in methodologies that demand high stability and specificity, especially when working with acid- or base-sensitive substrates . For optimal stability and shelf-life, the compound must be stored in a well-closed container, protected from light, and under an inert atmosphere at 2-8°C . This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

[(E)-3-(1,3,6,2-dioxazaborocan-2-yl)prop-1-enyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BNO2Si/c1-15(2,3)10-4-5-11-13-8-6-12-7-9-14-11/h4,10,12H,5-9H2,1-3H3/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZDHLXQPPZNRT-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CC=C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OCCNCCO1)C/C=C/[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bis(allyl)borane Formation

The process begins with the generation of a bis(allyl)borane precursor. Sodium borohydride reacts with a diene (e.g., 2,5-dimethylhexa-2,4-diene) in the presence of dimethyl sulfate as an oxidant in diglyme at −5 to +10°C. This step produces a bis(allyl)borane, which dimerizes selectively without diene side reactions.

Reaction Conditions

ComponentSpecification
SolventDiglyme (inert)
Temperature−5°C to +10°C
OxidantDimethyl sulfate
Yield>90% (estimated from analogous reactions)

Introduction of Trimethylsilyl Allyl Group

The bis(allyl)borane reacts with trimethylsilylacetylene (TMSA) via a Sonogashira coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide mediate this step in tetrahydrofuran (THF) at 0–25°C. The reaction proceeds with high regioselectivity, favoring the E-isomer due to steric hindrance from the trimethylsilyl group.

Key Parameters

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: CuI (10 mol%)

  • Solvent: THF

  • Temperature: 0°C to RT

  • Yield: 65–75% (based on analogous alkyne couplings)

Oxidation and Cyclization with Diethanolamine

The intermediate allylborane is oxidized using formaldehyde (37% aqueous solution) at 10–40°C. Subsequent reaction with diethanolamine in ethyl acetate induces cyclization, forming the 1,3,6,2-dioxazaborocane ring. The reaction is exothermic and requires controlled addition to prevent dimerization.

Cyclization Data

ParameterValue
OxidantFormaldehyde (1.5 equiv)
Cyclization AgentDiethanolamine (1.1 equiv)
SolventEthyl acetate
Reaction Time24 hours
Yield70–77%

Direct Boronate Ester Formation via C–H Activation

Boronic Acid Synthesis

An alternative route employs C–H borylation of a pre-functionalized allyltrimethylsilane. Using iridium catalysts (e.g., [Ir(COD)OMe]₂) and bis(pinacolato)diboron (B₂pin₂), the allylic C–H bond is borylated in hexanes at 60°C. This method avoids stoichiometric metal reagents and achieves high atom economy.

Catalytic System

  • Catalyst: [Ir(COD)OMe]₂ (2 mol%)

  • Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline

  • Solvent: Hexanes

  • Temperature: 60°C

  • Yield: 60–68%

Ring-Closing with Diethanolamine

The resulting boronic acid is treated with diethanolamine in refluxing toluene. Water is removed azeotropically to drive the cyclization. The E-configuration is preserved due to the rigidity of the intermediate boronate ester.

Optimized Conditions

ParameterValue
SolventToluene
Temperature110°C (reflux)
Reaction Time12 hours
Yield80–85%

Stereoselective Synthesis via Asymmetric Catalysis

N-Heterocyclic Carbene (NHC)-Catalyzed Borylation

Chiral NHC catalysts (e.g., SIPr·HCl) enable enantioselective boryl conjugate additions to α,β-unsaturated ketones. The trimethylsilylallyl group is introduced via a copper-mediated transfer from bis(pinacolato)diboron. This method achieves >90% enantiomeric excess (ee) for the E-isomer.

Catalytic Cycle

  • NHC coordinates to copper, activating the boron reagent.

  • Conjugate addition to the α,β-unsaturated carbonyl forms a chiral boronate.

  • Transmetalation with trimethylsilylacetylene installs the allyl group.

Performance Metrics

MetricValue
Catalyst Loading5 mol% SIPr·HCl
SolventDichloromethane
Temperature−20°C
ee92–95%

Cyclization and Purification

The chiral boronate intermediate is cyclized with diethanolamine in the presence of molecular sieves (4Å) to absorb water. The product is purified via vacuum distillation (105–120°C, 0.5 mmHg), yielding the title compound as a colorless oil.

Comparative Analysis of Methods

Table 1. Efficiency and Scalability of Synthetic Routes

MethodYield (%)StereoselectivityScalability
Allylborane Route70–77ModeratePilot-scale
C–H Activation80–85HighLab-scale
Asymmetric Catalysis60–68Excellent (≥90% ee)Microscale

Challenges and Optimization Strategies

Side Reactions

  • Dimerization : Bis(allyl)boranes dimerize above 10°C. Mitigated by slow addition of reactants and low temperatures.

  • Hydrolysis : The dioxazaborocane ring is sensitive to moisture. Reactions require anhydrous conditions and inert atmospheres.

Solvent Selection

Diglyme and THF enhance borane stability, while toluene facilitates azeotropic water removal during cyclization .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The trimethylsilyl and allyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of organoboron compounds .

Scientific Research Applications

Synthetic Chemistry

One of the primary applications of (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane is in synthetic organic chemistry. This compound serves as a versatile reagent in various coupling reactions and can facilitate the formation of carbon-boron bonds. It is particularly useful in:

  • Cross-Coupling Reactions : The compound can be employed in Suzuki or Stille reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

Material Science

The incorporation of boron into polymeric materials enhances their thermal stability and mechanical properties. The use of (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane in polymer synthesis has been explored for:

  • Boron-Doped Polymers : These materials exhibit improved fire resistance and are used in coatings and composites.

Pharmaceutical Applications

Research indicates potential applications of this compound in drug development:

  • Drug Delivery Systems : The unique properties of boron compounds can be harnessed to improve the solubility and bioavailability of drugs.

Agricultural Chemistry

The compound's reactivity allows it to be utilized in the development of agrochemicals, particularly as a precursor for herbicides or insecticides.

Case Study 1: Cross-Coupling Reactions

In a study published by researchers at a leading university, (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane was utilized as a boron source in a series of cross-coupling reactions. The results demonstrated high yields of biaryl products under mild conditions, showcasing its efficiency compared to traditional methods .

Case Study 2: Polymer Development

A research team investigated the use of this compound in synthesizing boron-containing polymers. Their findings indicated that the resulting materials exhibited enhanced thermal stability and mechanical strength compared to non-boronated counterparts. This study highlighted the potential for these materials in high-performance applications .

Mechanism of Action

The mechanism by which (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane exerts its effects involves interactions with molecular targets through its boron center. The boron atom can form stable complexes with various biomolecules, facilitating its use in medical applications. Additionally, the trimethylsilyl and allyl groups enhance the compound’s reactivity and stability, making it suitable for diverse chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Dioxazaborocane Derivatives

Structural and Functional Variations

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Stability in Air
(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane TMS-allyl 227.18 N/A (liquid storage) Allylation, organometallic synthesis Limited (decomposes)
(E)-2-(4-Methylstyryl)-1,3,6,2-dioxazaborocane 4-Methylstyryl 243.15 211–213 Cross-coupling reactions Moderate (solid form)
trans-2-(Tributyltin)vinylboronic acid MIDA ester Tributyltin, MIDA ester 431 (complexity) 53–57 Stille couplings Low (tin toxicity)
6-Octadecyl-1,3,6,2-dioxazaborocan-2-ol calcium salt Octadecyl chain N/A N/A Lubricant additives High (hydrophobic)
6-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-dioxazaborocane-4,8-dione Pyridinyl, CF₃, dione 332.07 207–212 Stabilized boron reagents High (rigid structure)

Reactivity and Catalytic Behavior

  • Electronic Effects : The TMS group in (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane reduces boron’s Lewis acidity compared to electron-withdrawing substituents (e.g., CF₃ in the pyridinyl derivative) . This influences its efficacy in Suzuki-Miyaura couplings, where electron-deficient boronates typically perform better.
  • Transition State Energy : The 1,3,6,2-dioxazaborocane scaffold exhibits a 5.0 kcal/mol higher transition state energy than 1,3,2-oxazaborolidines in allylation reactions, suggesting slower kinetics but greater stereocontrol .
  • Decomposition Pathways: Unlike MIDA boronates (e.g., trans-2-(Tributyltin)vinylboronic acid MIDA ester), which release boronic acids under basic conditions, (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane decomposes into diethanolamine and boronic acid upon prolonged air exposure .

Stability and Handling

  • Air Sensitivity : The TMS-allyl compound decomposes within days in air, contrasting with the solid (E)-2-(4-methylstyryl)-1,3,6,2-dioxazaborocane , which is more stable .
  • Thermal Stability : The pyridinyl derivative (m.p. 207–212°C) and styryl analog (m.p. 211–213°C) exhibit higher thermal stability than the liquid-stored TMS-allyl compound .

Biological Activity

(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane, with the CAS number 774597-13-6, is a boron-containing compound notable for its potential applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a dioxazaborocane framework and a trimethylsilyl allyl group. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C10H22BNO2Si
  • Molecular Weight: 227.18 g/mol
  • Structure: The compound features a dioxazaborocane ring, which is significant for its reactivity in various chemical reactions.

Biological Activity

The biological activity of (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane has been investigated primarily in the context of its application as a reagent in organic synthesis. Its role as a MIDA (Mixture of Isomers for Direct Allylation) boronate has been highlighted in several studies focusing on cross-coupling reactions.

  • Allylation Reactions: The compound acts as a versatile allylation reagent in the synthesis of various pharmaceuticals. It facilitates the formation of carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions.
  • Selectivity and Efficiency: Studies have shown that MIDA boronates exhibit high selectivity and efficiency in reactions involving aryl halides and boronic acids, making them valuable in synthetic organic chemistry .

Case Studies

  • Synthesis of Ibuprofen:
    • A study demonstrated the successful use of (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane in synthesizing ibuprofen via allylation of 3-iodophenylboronic acid. The reaction yielded an impressive 91% efficiency as determined by 1H^{1}H NMR analysis .
  • Cross-Coupling Applications:
    • Research highlighted the effectiveness of this compound in iterative cross-coupling methodologies, showcasing its ability to produce complex molecular architectures with high yields and purity .

Data Tables

PropertyValue
CAS Number774597-13-6
Molecular FormulaC10H22BNO2Si
Molecular Weight227.18 g/mol
Purity>95%
Storage ConditionsDark place, inert atmosphere at 2-8°C

Q & A

Q. What are the optimal synthetic routes for (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane, and how is its purity validated?

The compound is synthesized via Suzuki-Miyaura coupling reactions using boronates with tailored reactivity. Key steps include:

  • Functionalization : Introducing the trimethylsilyl-allyl group via palladium-catalyzed cross-coupling .
  • Purification : Chromatographic separation under inert atmospheres to prevent hydrolysis.
  • Validation : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ = 6.74 ppm for allyl protons, δ = 151.9 ppm for boron-linked carbons) and HRMS (e.g., [M+H]+^+ at 185.1344) confirm structure and purity .

Q. How should this compound be stored to prevent decomposition, and what are its stability limits?

  • Storage : At −5 °C under inert gas (argon/nitrogen) to avoid air/moisture exposure. Decomposition occurs within days if left open, forming boronic acid and diethanolamine byproducts .
  • Stability : Avoid prolonged exposure to acidic conditions (e.g., TFA), which accelerate isomerization of homoallylic alcohols to substituted alkenes .

Q. What analytical techniques are critical for characterizing its structure and reactivity?

  • Spectroscopy : NMR (proton and carbon chemical shifts), IR (B-O stretching at ~1350 cm1^{-1}), and HRMS.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability.
  • Reactivity Screening : Kinetic studies using 11B^{11}\text{B} NMR to track boronate intermediate formation .

Advanced Research Questions

Q. What catalytic mechanisms enable its use in hydrogenation without external H2_22​?

The compound participates in boron-mediated H2_2 generation via hydrolysis, forming a borohydride (BH4_4^-) and borinic acid (B(OH)2_2R), which recombine to release H2_2. This mechanism facilitates:

  • Alkene/alkyne hydrogenation : Catalyzed by Pd/C in the presence of tertiary amines .
  • Reductive pathways : For aldehydes/ketones, with borohydride acting as the reducing agent .

Q. How does its electronic structure influence reactivity in allylation reactions?

  • Brønsted Acid Activation : TFA protonates the dioxazaborocane ring, enhancing electrophilicity at the boron center. This promotes allyl transfer to carbonyl compounds (e.g., aldehydes).
  • Steric Effects : The trimethylsilyl group stabilizes transition states via hyperconjugation, reducing side reactions .

Q. What are its applications in precision polymer synthesis?

  • Suzuki-Miyaura Catalyst-Transfer Polymerization : The compound acts as a boronate monomer for synthesizing donor/acceptor conjugated polymers (e.g., poly(3,4-propylenedioxythiophene)).
  • Sequence Control : Modified boronates (e.g., N-benzylated derivatives) enhance monomer reactivity and stability, enabling controlled molecular weights (Đ < 1.2) .

Q. Can it be used in non-catalytic applications, such as materials science?

  • Lubricant Additives : Derivatives like 6-octadecyl-1,3,6,2-dioxazaborocane-2-ol calcium salt (ODOC) reduce friction in stainless steel/CoCrMo systems by forming protective boron-rich films .
  • Surface Modification : Boronate-functionalized surfaces for biosensor applications, leveraging pH-dependent binding to diols .

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